4-Hydroxy-2,3-dimethylbenzaldehyde
Overview
Description
Scientific Research Applications
Selective Oxidation Applications
4-Hydroxy-2,3-dimethylbenzaldehyde and its derivatives are valuable intermediates in the synthesis of various compounds. Research has shown that copper-mediated selective oxidation of aromatic methyl groups can lead to substituted hydroxybenzaldehydes, which are crucial for the pharmaceutical and perfume industries. A bioinspired Cu/neocuproine system has demonstrated the ability to perform selective para-formylation, highlighting the compound's significance in organic synthesis and industrial applications (Boldron et al., 2005).
Kinetic Studies in Atmospheric Chemistry
The rate coefficients for the reactions of hydroxyl radicals with dimethylbenzaldehydes, including 2,3-dimethylbenzaldehyde, have been determined, providing insights into the reactivity of these compounds in the atmosphere. This research is essential for understanding the atmospheric degradation of organic pollutants and contributes to atmospheric chemistry models (Clifford & Wenger, 2006).
Biocatalysis and Multistep Oxidation
The use of the two-liquid phase concept in biocatalysis has been explored for the efficient multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This approach involves using recombinant Escherichia coli cells expressing specific genes for catalyzing the oxidation process, demonstrating the compound's role in biotechnological applications and sustainable chemistry (Bühler et al., 2003).
Synthetic Methods and Chemical Intermediates
Various synthetic routes and methodologies have been developed to synthesize dimethylbenzaldehydes, including 2,4-dimethylbenzaldehyde, from different starting materials. These studies contribute to the optimization of synthetic processes for producing high-value chemical intermediates used in further chemical transformations (Wu Yu-long, 2008).
Novel Compounds Synthesis
Research has led to the synthesis of novel compounds using this compound derivatives as starting materials. These studies are crucial for developing new pharmaceuticals, materials, and fine chemicals, showcasing the compound's versatility and importance in organic chemistry (Naganagowda & Petsom, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as benzaldehydes, have been shown to disrupt cellular antioxidation systems , suggesting that 4-Hydroxy-2,3-dimethylbenzaldehyde may have a similar target.
Biochemical Pathways
Given its potential role in disrupting cellular antioxidation systems , it may affect pathways related to oxidative stress response and cellular detoxification.
Pharmacokinetics
Its molecular weight of 15017 g/mol suggests that it could be well-absorbed and distributed within the body
Result of Action
If it does indeed disrupt cellular antioxidation systems , it could lead to increased oxidative stress within the cell, potentially inhibiting growth or leading to cell death.
Properties
IUPAC Name |
4-hydroxy-2,3-dimethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-7(2)9(11)4-3-8(6)5-10/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVILTWPAPSGDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563116 | |
Record name | 4-Hydroxy-2,3-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58380-40-8 | |
Record name | 4-Hydroxy-2,3-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2,3-dimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.